

# Application Notes and Protocols for Intralesional Rose Bengal in Melanoma Treatment

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For Researchers, Scientists, and Drug Development Professionals

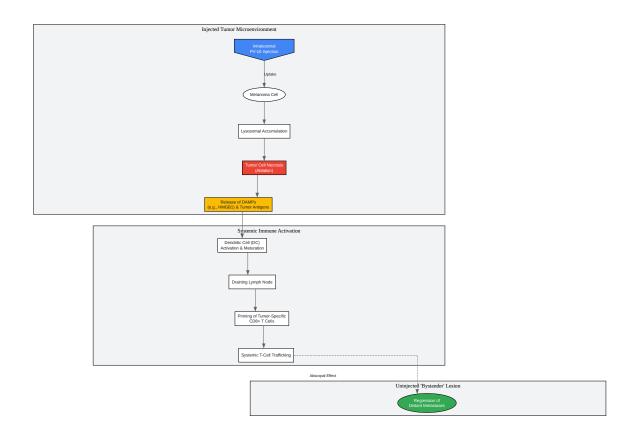
These application notes provide a comprehensive overview of the clinical investigation of intralesional **Rose Bengal**, formulated as PV-10 (a 10% solution of **Rose Bengal** disodium), for the treatment of metastatic melanoma. The information is compiled from published clinical trial data and preclinical mechanism-of-action studies.

## **Introduction and Mechanism of Action**

Intralesional (IL) therapy represents a rational treatment strategy for melanoma patients with unresectable, locally or regionally advanced disease.[1] PV-10 is an investigational drug based on **Rose Bengal**, a small molecule fluorescein derivative, that is administered directly into tumors.[2] Originally used as an ophthalmic staining agent and for hepatic function tests, **Rose Bengal** has been found to have a direct cytotoxic effect on cancer cells.[3][4][5]

The proposed mechanism of action for intralesional **Rose Bengal** involves a dual effect: direct tumor ablation and the induction of a systemic, tumor-specific immune response.[6] Upon injection, PV-10 selectively accumulates in the lysosomes of melanoma cells, leading to rapid cell death primarily through necrosis.[3][4][7] This necrotic cell death results in the release of Damage-Associated Molecular Patterns (DAMPs), including High Mobility Group Box 1 (HMGB1).[3] The release of these molecules is believed to activate dendritic cells (DCs), which then prime tumor-specific CD8+ T cells, leading to a systemic anti-tumor immune response that can affect untreated "bystander" lesions.[3][7]





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Caption: Proposed mechanism of action for intralesional Rose Bengal (PV-10).

# **Clinical Efficacy in Metastatic Melanoma**

Multiple clinical trials have evaluated the efficacy of intralesional PV-10. A multicenter, international Phase II study (NCT00521053) provided significant data on its use in patients with refractory metastatic melanoma.

Table 1: Summary of Phase II Clinical Trial Results (NCT00521053)



Endpoint	All Patients (N=80)	Details	Reference
Target Lesion Response			
Objective Response Rate (ORR)	51%	(CR + PR)	[8][9][10]
Complete Response (CR)	26%	Disappearance of all target lesions	[5][8][9]
Partial Response (PR)	25%	>=30% decrease in lesion diameter	[2]
Locoregional Disease Control	71%	(CR + PR + Stable Disease)	[2]
Bystander Lesion Response	(N=38 with bystander lesions)		
Objective Response Rate (ORR)	37%		[2]
Complete Response (CR)	24%		[2]
Durability & Survival			
Median Time to Response	1.9 months		[8][9]
Median Duration of Response	4.0 months		[8][9]
Progression-Free Survival (in CR patients)	11.1 months		[2]

| Patients with No Evidence of Disease at 52 weeks | 8% | |[8][9]|

Data compiled from a single-arm trial in 80 patients with Stage III-IV refractory melanoma.[8][9]



Combination therapy trials are also underway. A Phase Ib/II trial (NCT02557321) is evaluating PV-10 in combination with the checkpoint inhibitor pembrolizumab.[6][11][12] Another Phase II study explored the combination of PV-10 with subsequent radiotherapy.

Table 2: Efficacy of PV-10 Followed by Radiotherapy (Phase II)

Endpoint	Patients (N=15)	Reference
Overall Response Rate (ORR)	87%	[13][14]
Complete Response (CR)	33%	[13][14]
Partial Response (PR)	53%	[13][14]

| Mean Duration of Complete Response (PFS) | 12.2 months |[13][14] |

# **Clinical Trial Protocols and Methodologies**

The following protocols are synthesized from the methodologies of key PV-10 clinical trials, primarily the Phase II study NCT00521053.

#### 3.1. Patient Population

- Inclusion Criteria: Patients with biopsy-proven, measurable Stage III or IV metastatic
  melanoma refractory to prior interventions.[8][9] Must have at least one cutaneous,
  subcutaneous, or nodal lesion accessible for intralesional injection (≥0.2 cm in diameter).[8]
   [15]
- Exclusion Criteria: Prior radiation therapy to target lesions within 12 weeks, systemic cancer therapy within 4 weeks, or treatment with investigational agents within 4 weeks of study commencement.[15][16]

#### 3.2. Treatment and Dosing Protocol

Lesion Selection: Identify up to 10 target lesions and up to 10 non-target lesions for injection.
 Additionally, 1-2 measurable bystander lesions may be identified and left untreated for response assessment.[2][8][15]

## Methodological & Application



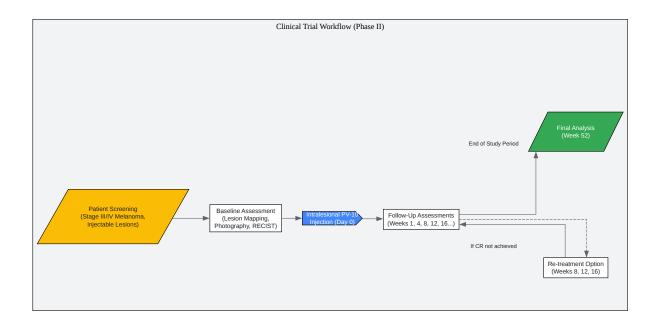


- Dosage Calculation: The volume of PV-10 to be injected is based on the lesion volume, with a standard dose of 0.5 mL of 10% **Rose Bengal** solution per cm³ of lesion volume.[8]
- Administration: Administer PV-10 via intralesional injection to uniformly infiltrate the selected lesions.
- Treatment Schedule: The initial treatment is administered on Day 0. Repeat treatments for new or incompletely responsive lesions are permitted at Weeks 8, 12, and 16.[2][8] No other melanoma therapy is permitted during the study period.[8]

#### 3.3. Assessment and Follow-Up

- Response Evaluation: Lesion assessments are performed at baseline, Day 1, Day 7, and every 4 weeks through Week 16, then at Weeks 24, 36, and 52.[8] Response is evaluated using modified Response Evaluation Criteria in Solid Tumors (RECIST 1.1), utilizing physical measurements (ruler/caliper) and digital photography.[6][8][15]
- Radiologic Assessment: For patients with potential visceral disease, radiologic assessments are performed every 12 weeks.[8]
- Safety Monitoring: Adverse events (AEs) are monitored throughout the study. The safety
  profile indicates that AEs are predominantly mild-to-moderate and locoregional, including
  injection site pain, discoloration, and inflammation.[2][5] No treatment-associated Grade 4 or
  5 AEs have been reported in key trials.[8][9]





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Caption: Generalized workflow for a Phase II intralesional PV-10 clinical trial.

## **Application Notes for Drug Development**

- Bystander Effect is Key: The consistent observation of regression in uninjected bystander lesions is a critical finding, suggesting that PV-10 acts not just as a local ablative agent but as an in-situ vaccine.[1][5][8] This immunological mechanism provides a strong rationale for its development.
- Favorable Safety Profile: The predominantly locoregional and mild-to-moderate toxicity of intralesional PV-10 makes it an attractive candidate for combination therapies, as it is unlikely to add significant systemic toxicity to other agents like checkpoint inhibitors.[8][9]
- Combination Strategies: The immunological mechanism of PV-10 makes it a prime candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). PV-10 may turn "cold" tumors "hot" by inducing inflammation and T-cell infiltration, thereby sensitizing them to checkpoint blockade. The ongoing PV-10 + pembrolizumab trial (NCT02557321) is a critical step in exploring this synergy.[6][11][12]



- Patient Selection: Efficacy appears to be highest in patients where all existing disease can be injected. In the Phase II trial, a 50% complete response rate was achieved in this subgroup.[6][8][9] This suggests a potential initial indication for patients with limited, accessible tumor burden.
- Future Directions: A Phase III trial (NCT02288897) comparing PV-10 to chemotherapy or
  oncolytic viral therapy was initiated but later terminated due to slow enrollment.[17] Future
  pivotal trials will be essential to establish PV-10's place in the melanoma treatment
  landscape, likely focusing on combination strategies.[6]

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